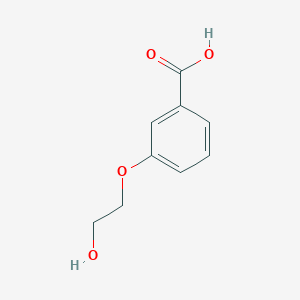

3-(2-Hydroxyethoxy)benzoic acid

描述

Context within Benzoic Acid Chemistry and Aromatic Carboxylic Acid Derivatives

3-(2-Hydroxyethoxy)benzoic acid is a derivative of benzoic acid, a fundamental aromatic carboxylic acid. Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH). researchgate.net These compounds are widespread in nature and serve as crucial intermediates in the synthesis of a vast array of chemicals. researchgate.netijcrt.org The reactivity of benzoic acid is influenced by the substituents on the aromatic ring, which can be categorized as either electron-donating or electron-withdrawing groups. These substituents affect the acidity of the carboxylic acid and dictate the regioselectivity of further chemical modifications. researchgate.net

The introduction of a 2-hydroxyethoxy group [-OCH2CH2OH] at the meta-position of the benzoic acid ring, as in this compound, significantly alters the parent molecule's physicochemical properties. This modification introduces both an ether linkage and a primary alcohol, enhancing its polarity and potential for hydrogen bonding compared to simpler benzoic acid derivatives like 3-hydroxybenzoic acid. chemicalbook.comwikipedia.org This structural nuance places this compound within a specific subclass of aromatic carboxylic acids that are of interest for their potential applications in materials science and medicinal chemistry. ambeed.comrasayanjournal.co.in

Academic Significance of the Hydroxyethoxy Moiety in Molecular Design

The hydroxyethoxy moiety (–OCH2CH2OH) is a valuable functional group in molecular design due to its ability to impart specific and desirable properties to a parent molecule. Its presence can significantly influence a compound's solubility, hydrophilicity, and pharmacokinetic profile. The terminal hydroxyl group provides a site for further chemical modification, allowing for the creation of a diverse range of derivatives. nih.gov

In the context of medicinal chemistry, the introduction of a hydroxyethoxy group can lead to improved drug-like properties. For instance, it can enhance water solubility, which is often a critical factor for bioavailability. nih.gov The ether and alcohol functionalities can also participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, potentially leading to enhanced potency and selectivity. sci-hub.se Research into derivatives of [(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) has shown that this moiety is a key feature in the design of non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Overview of Research Paradigms for this compound and its Analogues

Research involving this compound and its analogues spans several scientific disciplines, primarily focusing on their synthesis and potential applications in medicinal chemistry and materials science.

In medicinal chemistry, this compound and its structural relatives are explored as building blocks for the synthesis of more complex molecules with potential therapeutic activities. For example, benzoic acid derivatives are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. researchgate.netpreprints.org The specific structural features of this compound make it a candidate for incorporation into novel drug candidates.

In the field of materials science, the bifunctional nature of this compound—possessing both a carboxylic acid and a hydroxyl group—makes it a useful monomer or cross-linking agent in the synthesis of polyesters and other polymers. The aromatic ring contributes to thermal stability, while the hydroxyethoxy side chain can introduce flexibility and hydrophilicity into the polymer backbone. chemicalbook.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

3-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETJNXLHVDPVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300500 | |

| Record name | 3-(2-Hydroxy-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25781-99-1 | |

| Record name | 3-(2-Hydroxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25781-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 137280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025781991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Hydroxy-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxyethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Hydroxyethoxy Benzoic Acid

Established Synthetic Routes for 3-(2-Hydroxyethoxy)benzoic Acid

The synthesis of this compound is primarily achieved through multistep organic synthesis, with the Williamson ether synthesis being a prominent and widely applicable method.

Multistep Organic Synthesis Approaches

The most common precursor for the synthesis of this compound is 3-hydroxybenzoic acid. The introduction of the 2-hydroxyethoxy group is typically accomplished via two main strategies:

Williamson Ether Synthesis: This classic method involves the reaction of the sodium or potassium salt of 3-hydroxybenzoic acid (a phenoxide) with a 2-haloethanol, such as 2-chloroethanol. The phenoxide, being a potent nucleophile, displaces the halide from the 2-haloethanol in an SN2 reaction to form the ether linkage. google.comresearchgate.net

Reaction with Ethylene (B1197577) Oxide: An alternative approach involves the ring-opening of ethylene oxide by the phenoxide of 3-hydroxybenzoic acid. This reaction is typically carried out under basic conditions.

A general representation of the Williamson ether synthesis is shown below:

A general reaction scheme for the Williamson ether synthesis.

Reaction Conditions and Catalysis in Compound Preparation

The successful synthesis of this compound relies on carefully controlled reaction conditions and the use of appropriate catalysts.

For the Williamson ether synthesis , a strong base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid to form the more nucleophilic phenoxide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 reaction. researchgate.net Heating the reaction mixture is often necessary to achieve a reasonable reaction rate, with temperatures ranging from 70 to 110 °C. researchgate.net

In the case of reaction with ethylene oxide , the reaction is also performed under basic conditions to generate the phenoxide nucleophile. The reaction conditions must be carefully controlled due to the high reactivity and gaseous nature of ethylene oxide.

The following table summarizes typical reaction conditions for analogous Williamson ether syntheses.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 2-Hydroxyacetanilide | 2-Chloroethanol | K₂CO₃ | DMF | 70-110 |

| p-Cresol | Chloroacetic acid | NaOH | Water | 90-100 |

| Guaiacol | (±)-3-Chloro-1,2-propanediol | NaOH | Ethanol | Reflux |

This table presents data from analogous reactions to illustrate typical conditions for Williamson ether synthesis. researchgate.netwpmucdn.com

Derivatization Strategies and Functional Group Interconversions

The bifunctional nature of this compound, possessing both a carboxylic acid and a primary alcohol group, allows for a wide range of derivatization strategies.

Esterification and Etherification Reactions

The carboxylic acid group of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), or by using coupling agents. rasayanjournal.co.in For instance, reaction with methanol (B129727) would yield methyl 3-(2-hydroxyethoxy)benzoate. A common method for esterification involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive acyl chloride, which then reacts with an alcohol. commonorganicchemistry.com

The primary hydroxyl group can undergo further etherification reactions, for example, by reaction with an alkyl halide under basic conditions, similar to the Williamson ether synthesis. This allows for the introduction of a variety of alkyl or aryl groups at this position.

Development of Hybrid and Conjugate Derivatives

The dual functionality of this compound makes it an excellent scaffold for the development of hybrid and conjugate molecules. The carboxylic acid can be coupled with amines to form amides, while the hydroxyl group can be esterified or etherified. For example, novel hybrid derivatives of 3-hydroxybenzoic acid have been synthesized by first esterifying the carboxylic acid and then etherifying the hydroxyl group, or by coupling the carboxylic acid with other molecules using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in These strategies can be applied to this compound to create a diverse library of compounds with potentially interesting properties.

The following table outlines a general, analogous procedure for the synthesis of hybrid derivatives from 3-hydroxy methylbenzoate. rasayanjournal.co.in

| Starting Material | Reagents | Reaction Type |

| 3-Hydroxy methylbenzoate | Aromatic/Substituted Aromatic Acid, DCC, DMAP, Pyridine | Esterification/Coupling |

| 3-Hydroxybenzoic Acid | Methanol, H₂SO₄ | Esterification |

| 3-Hydroxy methylbenzoate | Alkyl Halides, K₂CO₃, Acetone | Etherification |

This table provides an overview of derivatization reactions based on analogous procedures with 3-hydroxybenzoic acid derivatives. rasayanjournal.co.in

Polymerization Applications and Macromolecular Synthesis Involving this compound Precursors

The presence of both a hydroxyl and a carboxylic acid group in this compound makes it a valuable AB-type monomer for the synthesis of polyesters and other macromolecules through polycondensation reactions.

The self-polycondensation of this compound would lead to the formation of a polyester (B1180765) with a repeating unit containing both an ester and an ether linkage in the backbone. Furthermore, it can be used as a comonomer in polycondensation reactions with other diacids and diols to produce copolyesters with tailored properties. For instance, wholly aromatic polyesters are often synthesized via the polycondensation of aromatic hydroxy acids. google.com The incorporation of the flexible hydroxyethoxy side chain can influence the properties of the resulting polymer, such as its solubility and thermal characteristics.

The synthesis of aromatic polyesters can be achieved through various methods, including melt polycondensation and interfacial polycondensation. derpharmachemica.com In melt polycondensation, the monomers are heated together, often in the presence of a catalyst, to drive off a small molecule (like water or acetic acid) and form the polymer. nih.gov Interfacial polycondensation involves the reaction of a diacid chloride in an organic solvent with a diol dissolved in an aqueous alkaline solution. derpharmachemica.com

The following table lists some common components used in the synthesis of aromatic polyesters.

| Diacid Chloride | Diol |

| Terephthaloyl chloride | Bisphenol-A |

| Isophthaloyl chloride | Resorcinol |

| - | 1,5-Dihydroxy naphthalene |

This table illustrates typical monomers used in the synthesis of aromatic polyesters by interfacial polycondensation. derpharmachemica.com

The properties of the resulting polyesters, such as their thermal stability and solubility, can be tuned by the choice of comonomers. For example, copolyesters of 3-hydroxybenzoic acid with 4'-hydroxybiphenyl-3-carboxylic acid have been synthesized and characterized, demonstrating that the composition of the copolymer influences its thermal properties and solubility. mdpi.com

Poly(ethylene oxybenzoate)s and Related Polyester Architectures

The polymerization of this compound leads to the formation of poly(ethylene oxybenzoate)s, a class of polyesters characterized by the repeating unit of an oxyethylene group linked to a benzoate (B1203000) moiety. A common and industrially viable method for synthesizing such polyesters is melt polycondensation. This technique involves heating the monomer above its melting point in the presence of a catalyst. The reaction proceeds through the elimination of a small molecule, typically water, to form ester linkages.

While specific studies on the homopolymerization of this compound are not extensively detailed in the provided search results, the synthesis of analogous polyesters from similar hydroxybenzoic acids provides a strong basis for the expected synthetic route. For instance, the synthesis of copolyesters from 3-hydroxybenzoic acid and 4-hydroxybenzoic acid is well-established and often involves the melt polycondensation of their acetylated derivatives. This approach is taken to avoid side reactions and to facilitate the polymerization process.

In a typical procedure for a related polyester, the monomer is heated in a reaction vessel equipped with a stirrer and an inlet for an inert gas, such as nitrogen, to prevent oxidation. A catalyst is added to initiate the polymerization. The temperature is gradually increased to facilitate the reaction and to remove the water formed during esterification. To achieve high molecular weight polymers, a vacuum is often applied in the later stages of the reaction to effectively remove the condensation byproducts, thereby driving the equilibrium towards the formation of the polymer.

The properties of the resulting poly(ethylene oxybenzoate) can be tailored by controlling the reaction conditions, such as temperature, time, and the type and concentration of the catalyst. These polymers are expected to exhibit a combination of properties derived from both the flexible ethylene oxide units and the rigid benzoic acid segments.

Table 1: Typical Reaction Parameters for Melt Polycondensation of Hydroxybenzoic Acids

| Parameter | Typical Value/Condition | Purpose |

| Monomer | This compound (or its acetylated derivative) | Starting material containing both acid and alcohol functionalities. |

| Catalyst | Antimony(III) oxide (Sb₂O₃), p-Toluenesulfonic acid | To increase the rate of the esterification reaction. |

| Initial Temperature | 150-190 °C | To melt the monomer and initiate the polymerization. |

| Final Temperature | 220-280 °C | To increase reaction rate and facilitate removal of byproducts. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation and degradation of the polymer at high temperatures. |

| Pressure | Atmospheric, followed by Vacuum | To remove water and drive the reaction to completion for high molecular weight. |

| Reaction Time | Several hours | To allow for sufficient chain growth. |

This table presents generalized conditions based on the synthesis of similar polyesters and may require optimization for the specific polymerization of this compound.

Acid-Catalyzed Polymerization Mechanisms

The polymerization of this compound is a type of step-growth polymerization, specifically a polyesterification reaction. When an acid catalyst is employed, the reaction mechanism is accelerated through the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group.

The generally accepted mechanism for acid-catalyzed polyesterification proceeds through the following key steps:

Protonation of the Carboxylic Acid: The acid catalyst (H⁺) protonates the carbonyl oxygen of the benzoic acid moiety of a monomer molecule. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of another this compound molecule acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, regenerating the protonated carbonyl group and forming an ester linkage between the two monomer units.

Deprotonation: The catalyst (H⁺) is regenerated by the removal of a proton from the carbonyl oxygen, and the resulting dimer is ready to react further.

This process of protonation, nucleophilic attack, and dehydration continues, leading to the growth of the polyester chain. The removal of water from the reaction mixture is crucial as it shifts the equilibrium towards the formation of the high molecular weight polymer. The use of catalysts like p-toluenesulfonic acid is common in laboratory-scale preparations of polyesters. nih.gov

The reaction kinetics are typically first order with respect to the monomer concentration in the presence of a strong acid catalyst. The rate of polymerization is influenced by factors such as the concentration of the catalyst, the temperature, and the efficiency of water removal.

Advanced Spectroscopic and Structural Elucidation of 3 2 Hydroxyethoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the precise arrangement of atoms and thus confirm the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic region would likely display a complex pattern of multiplets for the four protons on the benzene (B151609) ring. The substitution pattern (1,3-disubstituted) would lead to distinct chemical shifts for each aromatic proton. For comparison, the aromatic protons of 3-hydroxybenzoic acid in DMSO-d₆ appear at approximately 7.03, 7.31, 7.39, and 7.42 ppm. chemicalbook.com The electron-donating nature of the ether oxygen in the hydroxyethoxy group would influence the shielding of these protons.

The ethoxy side chain would present two characteristic signals. The protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) would likely appear as a triplet, and the protons of the methylene group bearing the hydroxyl group (CH₂-OH) would also be a triplet. The coupling between these two non-equivalent methylene groups would result in this triplet-of-triplets pattern. The chemical shifts for these protons are anticipated to be in the range of 3.5-4.5 ppm. The hydroxyl proton of the alcohol and the carboxylic acid proton would each produce a singlet, the positions of which can be highly variable and are dependent on the solvent and concentration. In DMSO-d₆, the carboxylic acid proton of 3-hydroxybenzoic acid resonates at a downfield shift of around 12.9 ppm, while the phenolic hydroxyl proton appears at about 9.8 ppm. chemicalbook.com

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | > 12 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |

| Methylene (-O-CH₂ -CH₂-OH) | ~4.1 | Triplet |

| Methylene (-O-CH₂-CH₂ -OH) | ~3.7 | Triplet |

| Hydroxyl (-OH) | Variable | Singlet |

Table 1: Predicted ¹H NMR Data for 3-(2-Hydroxyethoxy)benzoic acid.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected. Based on data for 3-hydroxybenzoic acid and general substituent effects, the following assignments can be predicted. chemicalbook.comnp-mrd.org

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of 165-175 ppm. The six aromatic carbons will have distinct chemical shifts. The carbon atom attached to the carboxylic acid group (C-1) and the carbon atom bonded to the ether oxygen (C-3) will be significantly affected by these substituents. The remaining four aromatic carbons (C-2, C-4, C-5, C-6) will have chemical shifts in the typical aromatic region of 110-140 ppm. The two methylene carbons of the hydroxyethoxy group will appear in the aliphatic region of the spectrum, likely between 60 and 75 ppm.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C =O) | 167 - 173 |

| Aromatic (C -O) | 155 - 160 |

| Aromatic (C -COOH) | 130 - 135 |

| Aromatic (Ar-C) | 115 - 130 |

| Methylene (-O-CH₂ -CH₂-OH) | ~70 |

| Methylene (-O-CH₂-CH₂ -OH) | ~60 |

Table 2: Predicted ¹³C NMR Data for this compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide valuable information about the functional groups present and the molecule's conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is anticipated, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a common feature for benzoic acids. docbrown.info The O-H stretching of the alcohol group would likely appear as a sharper band around 3400-3200 cm⁻¹.

A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid group is expected between 1680 and 1710 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Alcohol) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether & Carboxylic Acid) | 1200 - 1300 | Strong |

Table 3: Predicted FTIR Data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often give rise to strong Raman signals. The C=O stretching vibration is also Raman active, though typically weaker than in the FTIR spectrum. The symmetric stretching of the C-O-C ether linkage would also be observable. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, which can be challenging for FTIR due to the strong infrared absorption of water. While specific experimental Raman data for this compound is not available, data for benzoic acid shows characteristic peaks that would be expected to be present and shifted in the spectrum of its derivative. ias.ac.inchemicalbook.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₀O₄, corresponding to a molecular weight of 182.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182. Predicted mass spectrometry data for this compound suggests prominent adduct ions in electrospray ionization (ESI), such as [M+H]⁺ at m/z 183.06518 and [M-H]⁻ at m/z 181.05062. chemicalbook.com

The fragmentation of this compound would likely proceed through several key pathways. Loss of the hydroxyl group from the side chain would result in a fragment at m/z 165. Cleavage of the ether bond could lead to fragments corresponding to the hydroxyethoxy group (m/z 45) or the 3-carboxyphenoxy radical. Decarboxylation (loss of CO₂) is a common fragmentation pathway for benzoic acids, which would yield a fragment at m/z 138. Further fragmentation of the aromatic ring would also be observed.

| Ion | m/z (Predicted) | Formula |

| [M]⁺ | 182 | C₉H₁₀O₄ |

| [M+H]⁺ | 183 | C₉H₁₁O₄⁺ |

| [M+Na]⁺ | 205 | C₉H₁₀NaO₄⁺ |

| [M-H]⁻ | 181 | C₉H₉O₄⁻ |

| [M+H-H₂O]⁺ | 165 | C₉H₉O₃⁺ |

Table 4: Predicted Mass Spectrometry Data for this compound. chemicalbook.com

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In the analysis of benzoic acid derivatives, XRD provides critical information on bond lengths, bond angles, and the three-dimensional arrangement of molecules, which is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Table 1: Representative Crystallographic Data for a Related Benzoic Acid Derivative

| Parameter | Value (for 3-[(2-acetylphenoxy)carbonyl]benzoic acid) |

| Crystal System | Monoclinic |

| a (Å) | 13.5081 (10) |

| b (Å) | 7.4743 (6) |

| c (Å) | 13.9421 (11) |

| β (°) | 106.671 (3) |

| Volume (ų) | 1348.48 (18) |

| Z | 4 |

| Data sourced from a study on a structurally similar compound to illustrate typical crystallographic parameters. nih.gov |

Computational Chemistry and Theoretical Investigations of 3 2 Hydroxyethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific research applying these methods to 3-(2-Hydroxyethoxy)benzoic acid is not readily found in peer-reviewed literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely used to predict geometries, reaction energies, and other molecular properties. A comprehensive DFT study of this compound would provide valuable insights into its stability, reactivity, and spectroscopic characteristics. Such a study would typically involve optimizing the molecular geometry and calculating various electronic properties. At present, dedicated DFT studies on this compound are not available in published research.

HOMO-LUMO Energy Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive. Analysis of the molecular orbitals would reveal the regions of the molecule that are most likely to be involved in chemical reactions. Without dedicated computational studies, a detailed HOMO-LUMO analysis for this compound remains speculative.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is critical to understanding its interactions with other molecules.

Intermolecular Interaction Studies and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is key to predicting its physical properties, such as solubility and boiling point. Computational studies on intermolecular interactions and solvation effects would provide a molecular-level understanding of these properties. Such investigations would be particularly important for its applications in various chemical and biological systems. Currently, there is a lack of published research focusing on these specific computational aspects.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. This involves identifying transition states and calculating activation energies for different reaction pathways. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. However, detailed computational studies on the reaction mechanisms involving this compound have not been reported.

Predictive Toxicology and Metabolic Pathway Studies via In Silico Approaches

In silico methods are increasingly used to predict the toxicological properties and metabolic fate of chemical compounds, reducing the need for extensive experimental testing. These computational models use the structure of a molecule to estimate its potential for toxicity and to predict how it might be metabolized in the body. For this compound, such studies would be invaluable for assessing its safety profile. The absence of such published in silico toxicological and metabolic pathway studies means that the potential risks associated with this compound are not well-characterized from a computational standpoint.

(Quantitative) Structure-Activity Relationship (QSAR) for Predictive Hazard Assessment

(Quantitative) Structure-Activity Relationship (QSAR) models are theoretical models that correlate the structural or property descriptors of a set of compounds with their biological activities, including toxicity. These models are instrumental in predictive toxicology, enabling the estimation of a substance's potential hazards without the need for extensive laboratory testing.

For this compound, a QSAR-based hazard assessment would involve calculating a variety of molecular descriptors that encode its structural, electronic, and physicochemical properties. These descriptors would then be used as input for validated QSAR models relevant to benzoic acids and ethylene (B1197577) glycol ethers. Key descriptors for benzoic acid derivatives often include the logarithm of the octanol-water partition coefficient (log P), which indicates lipophilicity, and the acid dissociation constant (pKa) nih.gov. The toxicity of benzoic acids can be influenced by whether they are in their ionized or non-ionized form, which is dependent on pH nih.gov.

The predictive capabilities of QSAR models can be applied to a wide range of toxicological endpoints. For a compound like this compound, these would likely include assessments of systemic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, as well as ecotoxicity. Various QSAR modeling software, such as the Toxicity Estimation Software Tool (T.E.S.T.), can be used for such predictions researchgate.net. The table below outlines potential toxicological endpoints and the corresponding predictive approaches that could be applied to this compound.

Table 1: Potential QSAR-Based Toxicological Hazard Predictions for this compound

| Toxicological Endpoint | Modeling Approach/Relevant Descriptors | Significance |

|---|---|---|

| Acute Oral Toxicity (LD50) | Hierarchical clustering, consensus modeling using descriptors like logP, molecular weight, and topological indices. researchgate.net | Predicts the lethal dose for 50% of a test population, indicating acute toxicity. |

| Mutagenicity (Ames Test) | Based on structural alerts (SAs) for DNA reactivity and statistical models for aromatic compounds. | Assesses the potential to induce genetic mutations. |

| Carcinogenicity | Utilizes structural alerts and statistical models based on data from rodent carcinogenicity studies. | Predicts the potential to cause cancer. |

| Developmental Toxicity | Models based on endpoints from zebrafish embryo assays, considering factors like mortality and malformations. irb.hr | Evaluates the potential to cause adverse effects on developing organisms. |

| Skin Sensitization | Based on structural alerts for protein reactivity and physicochemical properties influencing skin penetration. | Predicts the potential to cause an allergic skin reaction. |

| Aquatic Toxicity (e.g., to Daphnia magna) | Models incorporating log P and pKa to account for the differential toxicity of ionized and non-ionized forms. nih.gov | Assesses the potential harm to aquatic ecosystems. |

In Silico Prediction of Biotransformation Pathways and Metabolite Profiling

In silico biotransformation prediction tools simulate the metabolic fate of a chemical in a biological system, identifying potential metabolites. This is crucial for understanding a compound's pharmacokinetic profile and for assessing whether its metabolites may be more or less active or toxic than the parent compound.

The metabolism of this compound is expected to involve reactions targeting its two main structural motifs: the ethylene glycol ether side chain and the benzoic acid core. The toxicity of glycol ethers is often linked to their oxidation to the corresponding alkoxyacetic acid nih.gov.

The primary metabolic pathway for the hydroxyethoxy group is anticipated to be oxidation. This would likely occur via a two-step process involving alcohol dehydrogenase and aldehyde dehydrogenase, first forming an aldehyde intermediate, which is then rapidly oxidized to a carboxylic acid nih.govresearchgate.net. The resulting metabolite would be 3-carboxymethoxybenzoic acid. Further metabolism of the benzoic acid moiety could involve conjugation reactions, such as glucuronidation or sulfation of the carboxylic acid group, or hydroxylation of the aromatic ring.

Computational systems for metabolism prediction, such as Meteor Nexus, can predict the likely sites of metabolism and the resulting biotransformation products. These predictions are based on extensive databases of metabolic reactions and rules derived from experimental data. The table below details the probable biotransformation reactions for this compound.

Table 2: Predicted Biotransformation Pathways and Metabolites of this compound

| Biotransformation Reaction | Enzyme System (Probable) | Predicted Metabolite | Metabolite Structure |

|---|---|---|---|

| Oxidation of the primary alcohol | Alcohol Dehydrogenase (ADH) | 3-(2-Oxoethoxy)benzoic acid | C9H8O4 |

| Oxidation of the aldehyde | Aldehyde Dehydrogenase (ALDH) | 3-Carboxymethoxybenzoic acid | C9H8O5 |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of the parent compound | C9H10O5 |

| Glucuronidation of the carboxylic acid | UDP-glucuronosyltransferases (UGTs) | 3-(2-Hydroxyethoxy)benzoyl glucuronide | C15H18O10 |

| Glucuronidation of the alcohol | UDP-glucuronosyltransferases (UGTs) | 3-Carboxy-2-hydroxyethoxy-phenyl glucuronide | C15H18O10 |

Applications and Emerging Research Areas for 3 2 Hydroxyethoxy Benzoic Acid

Novel Industrial Research Applications in Chemical Manufacturing

The primary appeal of 3-(2-Hydroxyethoxy)benzoic acid in chemical manufacturing lies in its bifunctionality. The presence of a carboxylic acid and a hydroxyl group on the same molecule allows it to act as a monomer in polymerization reactions, particularly in the formation of polyesters. The flexible ethoxy linker that separates the aromatic ring from the alcohol group is a key feature, influencing the physical characteristics of the resulting polymers, such as their thermal stability, solubility, and mechanical properties.

Use as a Monomer in Polyester (B1180765) Synthesis

Research into the incorporation of this compound as a comonomer in polyester chains has yielded promising results for creating materials with enhanced properties. For instance, studies on copolyesters synthesized from aromatic hydroxy acids demonstrate that the introduction of meta-substituted monomers can significantly impact the polymer's characteristics. While direct research on polyesters made exclusively from this compound is emerging, analogous studies provide valuable insights. For example, research on copolyesters of 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid has shown that increasing the content of the meta-substituted biphenyl (B1667301) units leads to a notable increase in the glass transition temperature (Tg) of the resulting amorphous copolyesters, from 146 °C to 186 °C, alongside high thermal stability with decomposition temperatures exceeding 450 °C. mdpi.com

Similarly, investigations into polyesters based on the structurally related diol, 1,3-bis(2-hydroxyethoxy)benzene, reveal the influence of the ether linkages on thermal properties. Polyesters synthesized from this diol with dicarboxylic acids like adipic acid and maleic anhydride (B1165640) have been characterized to understand their thermal degradation and stability. researchgate.net These findings suggest that the inclusion of the hydroxyethoxy moiety from this compound could be strategically used to modify the thermal and mechanical profiles of polyester resins.

The general concept of using benzoic acid derivatives to modify resins is well-established. For example, benzoic acid is known to be used as a modifier for alkyd and polyamide resins, enhancing properties like luster, viscosity, and chemical resistance in coatings. foremost-chem.com This precedent supports the research direction of using functionalized benzoic acids like this compound to create performance polymers.

A Versatile Building Block for Specialty Chemicals

Beyond polymerization, this compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its reactive sites—the carboxylic acid and the hydroxyl group—can be independently or simultaneously modified through esterification, etherification, and other chemical transformations. This opens pathways to a diverse range of derivatives with potential applications in performance materials.

The synthesis of complex molecules often relies on such versatile building blocks. Research into the creation of novel compounds frequently involves the use of benzoic acid derivatives to introduce specific functionalities. google.comnih.gov The dual functionality of this compound makes it an attractive starting material for multi-step syntheses, potentially leading to more efficient and innovative routes to target molecules with desired industrial properties.

The table below summarizes the potential impact of incorporating this compound as a comonomer on the properties of polyesters, based on findings from structurally related compounds.

| Property | Anticipated Effect of Incorporation | Rationale Based on Analogous Research |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Meta-substituted aromatic comonomers disrupt chain packing, leading to higher Tg in amorphous polyesters. mdpi.com |

| Thermal Stability | High | Aromatic polyester backbones generally exhibit excellent thermal resistance, with decomposition temperatures often above 400°C. mdpi.com |

| Flexibility | Increased | The ether linkage in the hydroxyethoxy group can introduce greater flexibility into the polymer chain compared to rigid aromatic structures. |

| Solubility | Modified | The presence of the ether and hydroxyl groups can alter the polarity of the polymer, affecting its solubility in various organic solvents. |

Future Perspectives and Research Directions in 3 2 Hydroxyethoxy Benzoic Acid Chemistry

Advancements in Stereoselective and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is paramount for accessing enantiomerically pure derivatives of 3-(2-Hydroxyethoxy)benzoic acid. Future research will likely focus on:

Chiral Catalysis: The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of derivatives. These catalysts can facilitate reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation with high levels of stereocontrol.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as lipases and esterases, for the kinetic resolution of racemic mixtures of this compound esters or for the asymmetric transformation of prochiral substrates will be an area of continued exploration.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the this compound scaffold is another viable strategy. This approach can provide access to a diverse range of stereochemically defined analogs.

Recent studies on other benzoic acid derivatives have demonstrated the feasibility of these approaches. For instance, stereoselective methods have been successfully developed for 3-substituted 2-aminocyclopentanecarboxylic acid derivatives, highlighting the potential for creating geometrically defined functional groups. wisc.edu The partial asymmetric synthesis of β-hydroxy-acids through the reaction of aldehydes with optically active halogeno-acetates also provides a foundational concept that could be adapted. rsc.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While some biological activities of 3-hydroxybenzoic acid derivatives have been reported, including antimicrobial and antioxidant properties, a vast landscape of potential therapeutic applications remains unexplored. rasayanjournal.co.innih.gov Future investigations will be directed towards:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide array of biological targets will be essential for identifying new lead compounds. This can uncover unexpected activities and open new avenues for drug discovery.

Mechanism of Action Studies: For derivatives that exhibit promising biological activity, detailed mechanistic studies will be necessary to understand how they interact with their molecular targets. nih.gov This includes identifying binding sites, elucidating signaling pathways, and understanding the downstream effects of compound binding. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be invaluable in these efforts.

Targeting Cancer Stem Cells: A particularly exciting area of research is the potential for targeting cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. nih.gov Developing derivatives that can selectively target and eliminate CSCs could represent a significant breakthrough in cancer therapy.

The structural similarity of this compound to other bioactive benzoic acid derivatives suggests a broad potential for pharmacological activity. preprints.org

Development of Advanced Delivery Systems and Formulation Strategies for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of advanced drug delivery systems (DDS) is a critical area of future research. nih.govastrazeneca.com For derivatives of this compound, this will involve:

Nanoparticle-Based Delivery: Encapsulating active derivatives within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. astrazeneca.com Nanoparticles can also be functionalized with targeting ligands to achieve site-specific delivery, thereby enhancing efficacy and reducing off-target side effects. nih.gov

Prodrug Strategies: The synthesis of prodrugs, which are inactive precursors that are converted to the active drug in vivo, is a well-established approach to improve drug delivery. For this compound derivatives, the carboxylic acid and hydroxyl groups provide convenient handles for creating ester or ether linkages that can be cleaved by specific enzymes at the target site.

Controlled Release Formulations: Developing formulations that provide sustained or controlled release of the active compound can improve patient compliance and therapeutic outcomes. This can be achieved through the use of hydrogels, microparticles, and other advanced formulation technologies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov For this compound, these computational tools can be applied to:

Virtual Screening: AI and ML algorithms can be used to screen vast virtual libraries of potential derivatives to identify those with the highest probability of being active against a specific biological target. This can significantly accelerate the initial stages of drug discovery.

Predictive Modeling: Machine learning models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This allows for the early identification of compounds with unfavorable pharmacokinetic or safety profiles, saving time and resources.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel this compound derivatives that are optimized for both activity and drug-like properties.

The ability of AI to overcome human bias in the discovery of novel compounds has been demonstrated in other areas of materials science and could be equally impactful in the exploration of this compound's chemical space. nih.gov

Sustainable Synthesis and Green Chemistry Approaches in Production

In an era of increasing environmental awareness, the development of sustainable and green chemical processes is a major priority. wjpmr.com For the production of this compound and its derivatives, future research will focus on:

Renewable Feedstocks: Exploring the use of renewable resources, such as lignin-based benzoic acid derivatives, as starting materials can reduce the reliance on petrochemicals. rsc.org

Catalytic Methods: The use of highly efficient and selective catalysts can minimize the generation of waste and improve the atom economy of synthetic processes. ua.es This includes the development of reusable catalysts that can be easily separated from the reaction mixture.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or deep eutectic solvents, is a key aspect of green chemistry. ua.esoiccpress.com

Comprehensive Preclinical Investigations and Translational Research Pathways

Before any new therapeutic agent can be considered for human use, it must undergo rigorous preclinical evaluation. For promising derivatives of this compound, this will involve:

In Vitro and In Vivo Efficacy Studies: Extensive testing in relevant cell-based and animal models of disease will be required to confirm the therapeutic potential of the compounds.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the dose, exposure, and response of a drug is crucial for designing effective dosing regimens. PK/PD modeling can help to optimize the therapeutic window of a new drug candidate.

Toxicology and Safety Pharmacology: Comprehensive safety studies will be necessary to identify any potential toxicities and to establish a safe dose range for first-in-human studies.

Biomarker Development: Identifying biomarkers that can be used to monitor the therapeutic response or to identify patients who are most likely to benefit from treatment will be an important aspect of translational research.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, by embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

常见问题

Q. What synthetic routes are available for preparing 3-(2-Hydroxyethoxy)benzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves esterification or substitution reactions. For example, similar benzoic acid derivatives are synthesized via hydroxyethoxy group introduction using nucleophilic substitution (e.g., reacting hydroxyethyl halides with phenolic intermediates). Purification often employs recrystallization or column chromatography. Analytical techniques like HPLC (≥95% purity threshold) and NMR are critical for verifying structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : For confirming substituent positions (e.g., hydroxyethoxy group at the 3-position) and assessing proton environments.

- HPLC : To quantify purity and detect impurities; methods optimized with C18 columns and UV detection at 254 nm are common .

- X-ray Crystallography : Resolves crystal packing and dihedral angles in structurally similar benzoic acid derivatives .

- FT-IR : Validates functional groups like carboxylic acid (-COOH) and ether (-O-) linkages .

Advanced Research Questions

Q. How does this compound inhibit enzymes such as xanthine oxidase or tyrosinase?

Methodological Answer: The compound acts as a competitive inhibitor by mimicking substrates. For instance, its hydroxyethoxy group may chelate metal ions (e.g., copper in tyrosinase), disrupting catalytic activity. Researchers should perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) and compare with control inhibitors like kojic acid. Structural analogs suggest steric hindrance and electronic effects drive selectivity .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, solvent systems). Mitigation strategies include:

Q. What experimental designs are recommended for studying the pharmacokinetics of this compound in preclinical models?

Methodological Answer:

- In Vitro : Assess metabolic stability using liver microsomes and quantify metabolites via LC-MS.

- In Vivo : Administer radiolabeled compound in rodent models and track bioavailability using blood/urine sampling.

- Toxicity Screening : Measure hepatic/renal biomarkers (e.g., ALT, creatinine) to evaluate safety margins. Pharmacodynamic studies may leverage inflammatory models (e.g., carrageenan-induced edema) for efficacy validation .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported inhibitory potency of this compound across studies?

Methodological Answer: Re-evaluate experimental conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。